(+)-Dimethyl L-tartrate

Description

Significance of Chirality in Organic Synthesis and Pharmaceutical Science

Chirality, a fundamental concept in chemistry, describes the asymmetry of molecules. hilarispublisher.com Chiral molecules are non-superimposable mirror images of each other, much like a person's left and right hands. hilarispublisher.com These mirror images are known as enantiomers. das-wissen.de While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different behaviors in a chiral setting, such as the biological systems of the human body. hilarispublisher.commdpi.com

In the realm of organic synthesis , chirality is of paramount importance as it dictates the three-dimensional arrangement of atoms within a molecule, influencing its properties and reactivity. hilarispublisher.comdas-wissen.de The ability to control the stereochemistry of a reaction to produce a specific enantiomer is a cornerstone of modern chemical synthesis. hilarispublisher.com

The pharmaceutical industry places a significant emphasis on chirality due to its direct impact on drug efficacy and safety. das-wissen.delongdom.org Often, only one enantiomer of a chiral drug, known as the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be inactive or even cause harmful side effects. nih.gov A classic example is the drug thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects. das-wissen.de This has led to stringent regulations by bodies like the U.S. Food and Drug Administration (FDA), which now require the absolute stereochemistry of chiral drugs to be determined early in the development process. nih.gov The development of single-enantiomer pharmaceuticals is crucial for creating safer and more effective treatments. hilarispublisher.com

Historical Context of Tartaric Acid Derivatives in Stereochemistry

The history of stereochemistry is intrinsically linked to tartaric acid and its derivatives. libretexts.orgwikipedia.org Tartaric acid, a compound found naturally in fruits and obtained as a byproduct of winemaking, has been known for centuries. wikipedia.orgsoka.ac.jp

In the 19th century, the French scientist Jean-Baptiste Biot observed that tartaric acid could rotate the plane of polarized light, a phenomenon known as optical activity. libretexts.orgresearchgate.net This discovery laid the groundwork for understanding the three-dimensional nature of molecules. researchgate.net

It was Louis Pasteur's meticulous work in 1847 that truly unlocked the concept of chirality. libretexts.orgwikipedia.org By examining the crystals of a salt of tartaric acid, he was able to manually separate two types of crystals that were mirror images of each other. libretexts.org He found that solutions of these separated crystals rotated polarized light in opposite directions, and a mixture of the two, a racemic mixture, was optically inactive. libretexts.org This groundbreaking experiment provided the first evidence for the existence of chiral molecules and established the foundation of stereochemistry. libretexts.org

Overview of (+)-Dimethyl L-tartrate as a Chiral Building Block

This compound is a derivative of the naturally occurring L-(+)-tartaric acid. wikipedia.org It is a versatile and valuable compound in the field of organic chemistry, primarily serving as a chiral building block. chemimpex.comottokemi.com This means it is used as a starting material to introduce a specific, known chirality into a new, more complex molecule. chemimpex.comottokemi.com Its utility stems from its defined stereochemistry, which allows for the controlled synthesis of enantiomerically pure compounds. chemimpex.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₆ chemimpex.comlookchem.com |

| Molecular Weight | 178.14 g/mol chemimpex.comlookchem.com |

| Appearance | White to off-white crystalline powder chemimpex.comottokemi.com |

| Melting Point | 57-60 °C chemimpex.comsigmaaldrich.com |

| Boiling Point | 163 °C at 23 mmHg sigmaaldrich.comchemicalbook.com |

| Optical Rotation | [α]22/D +21°, c = 2.5 in H₂O sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water chemicalbook.comsolubilityofthings.comfishersci.no |

Role as a Chiral Auxiliary

A key application of this compound is its use as a chiral auxiliary . chemimpex.comchemicalbook.comlakshfinechem.com A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. This compound is particularly effective in this role, for instance, in the enantioselective epoxidation of allylic alcohols and in the asymmetric α-halogenation of acetals. ottokemi.comfishersci.nochemicalbook.com Its ability to guide reactions to produce specific enantiomers makes it an invaluable tool for chemists. chemimpex.com

Importance in Asymmetric Synthesis

Asymmetric synthesis is the process of creating chiral molecules with a preference for one enantiomer over the other. This compound plays a crucial role in this field. chemimpex.comlookchem.com It serves as a starting material for the synthesis of various chiral ligands, which are molecules that bind to a metal catalyst to control the stereoselectivity of a reaction. lookchem.comsigmaaldrich.comsigmaaldrich.com

Examples of chiral ligands synthesized from this compound include:

(2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol sigmaaldrich.comchemicalbook.comsigmaaldrich.com

(-)-(4S,5R)-4-(2-pyridyl)-5-(diphenylphosphino)methyl-2,2-dimethyl-1,3-dioxolane (PYDIPHOS) lookchem.comsigmaaldrich.comsigmaaldrich.com

(4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane chemicalbook.comsigmaaldrich.comsigmaaldrich.com

These ligands are then used in a variety of asymmetric reactions to produce enantiomerically pure compounds for applications in pharmaceuticals and agrochemicals. chemimpex.comlookchem.com For example, this compound is a starting reagent in the synthesis of (+)-Monomorine I, a trail pheromone of the Pharaoh's ant. lookchem.comchemicalbook.com It is also used in the synthesis of heterocyclic diols that are precursors to biologically active molecules. researchgate.net

Table 2: Applications of this compound in Synthesis

| Application | Description |

| Chiral Ligand Synthesis | Starting material for the creation of chiral ligands used in asymmetric catalysis. lookchem.comsigmaaldrich.comsigmaaldrich.com |

| Pharmaceutical Intermediates | Used in the synthesis of chiral drugs and their intermediates. lookchem.com |

| Natural Product Synthesis | Employed in the total synthesis of natural products like (+)-Monomorine I. lookchem.comchemicalbook.com |

| Chiral Building Block | Serves as a foundational chiral molecule for constructing more complex structures. chemimpex.comottokemi.com |

Structure

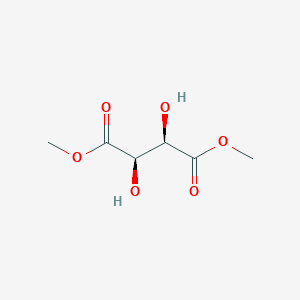

2D Structure

3D Structure

Propriétés

IUPAC Name |

dimethyl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRATXCXJDHJJN-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H](C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883209 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl L-tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000647 [mmHg] | |

| Record name | Dimethyl L-tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

608-68-4 | |

| Record name | 1,4-Dimethyl 2,3-dihydroxy- (2R,3R)butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl L-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl [R(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of + Dimethyl L Tartrate

Established Synthetic Routes for (+)-Dimethyl L-tartrate

The primary and most direct method for the synthesis of this compound is the esterification of L-(+)-tartaric acid. This transformation can be achieved through several methodologies, with the Fischer esterification being a prominent example.

Esterification Methodologies

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. operachem.commasterorganicchemistry.com In the case of this compound, L-(+)-tartaric acid is reacted with methanol (B129727) under acidic conditions. okstate.edu Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). operachem.commasterorganicchemistry.com The reaction is reversible and typically requires heating to proceed effectively. operachem.com

Another approach involves the use of reagents like thionyl chloride in conjunction with benzoyl chloride and a Lewis acid catalyst in a multi-step process that ultimately yields the desired dimethyl ester. google.com Additionally, methods utilizing trimethyl orthoformate to react with the water generated during the reaction have been reported to produce the related (-)-dimethyl 2,3-O-benzylidene-L-tartrate in high yields. tandfonline.com

Optimization of Reaction Yields and Purity

To enhance the yield of this compound during Fischer esterification, the equilibrium of the reaction is typically shifted towards the product side. This is often accomplished by using a large excess of the alcohol (methanol) and/or by removing the water that is formed as a byproduct. masterorganicchemistry.com Techniques such as azeotropic distillation with a Dean-Stark apparatus can be employed for water removal. operachem.com

For instance, one procedure describes refluxing L-(+)-tartaric acid with methanol and an acid catalyst like Amberlyst 15 for an extended period. oc-praktikum.de After filtration of the catalyst and removal of excess methanol, the crude product can be purified by fractional distillation under reduced pressure to obtain high-purity this compound. oc-praktikum.de Yields for such procedures can be significant, with some reported syntheses achieving yields as high as 83-91% for related derivatives. tandfonline.com The purity of the final product is often assessed using techniques like gas chromatography (GC). oc-praktikum.detcichemicals.com

| Method | Catalyst | Key Conditions | Reported Yield |

| Fischer Esterification | H₂SO₄, p-TsOH, HCl | Excess methanol, heat | Generally good, equilibrium driven |

| Fischer Esterification | Amberlyst 15 | Reflux in methanol, 48 hours | ~76% |

| One-pot synthesis of benzylidene derivative | p-TsOH, trimethyl orthoformate | Methanol, room temperature | 83-91% |

Functionalization Strategies and Derivative Synthesis

The diol functionality of this compound provides a platform for a wide range of chemical modifications, enabling the synthesis of a diverse array of chiral derivatives. These derivatives, particularly chiral ligands, are of significant interest in asymmetric synthesis.

O-Monoalkylation via O-Stannylene Acetal (B89532)

Selective monoalkylation of the vicinal diol in this compound can be challenging to achieve directly. However, a highly efficient method involves the formation of an O-stannylene acetal intermediate. oup.comresearcher.life This strategy allows for the smooth O-monoalkylation with various alkyl halides under mild conditions. oup.comoup.com

The process typically involves reacting this compound with a dibutyltin (B87310) oxide to form the O-stannylene acetal. oup.commdpi.com Subsequent reaction with an alkyl halide in the presence of an additive like cesium fluoride (B91410) (CsF) significantly improves the yield of the monoalkylated product. oup.comresearcher.life The cesium fluoride is believed to activate the alkyl halide and the Sn-O bonds of the acetal, facilitating the selective alkylation. oup.com This method has been shown to be effective for various alkyl halides, including benzyl (B1604629) bromide, allyl iodide, and methyl iodide. oup.com

| Alkyl Halide | Additive | Reported Yield of Monoalkylated Product |

| Benzyl Bromide | Cesium Fluoride | Significantly increased |

| Allyl Iodide | Cesium Fluoride | Efficient |

| Methyl Iodide | Cesium Fluoride | Efficient |

Synthesis of Chiral Ligands from this compound

This compound is a key precursor for the synthesis of several important chiral ligands used in asymmetric catalysis. lookchem.comacs.orgsigmaaldrich.com These ligands play a crucial role in controlling the stereochemical outcome of chemical reactions, leading to the formation of enantiomerically enriched products. lookchem.com

(2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol

One notable chiral ligand synthesized from this compound is (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, a C2-symmetric vicinal diol. researchgate.netlookchem.comresearchgate.net This compound and its derivatives, often referred to as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), are versatile auxiliaries in asymmetric synthesis. ethz.chwikipedia.org

Stereoselective Transformations and Control

Control of Stereoselectivity in Derivatives

This compound is a readily available and inexpensive chiral building block, or chiron, derived from the naturally abundant L-(+)-tartaric acid. nih.govmit.edu Its utility in chemical synthesis is primarily centered on its C2-symmetrical chiral scaffold, which allows for the effective control of stereochemistry in the synthesis of complex molecules. nih.gov It serves as a versatile tool for chemists to introduce specific stereocenters into a target molecule, functioning as a chiral auxiliary, a precursor for chiral ligands, or a starting point for creating other complex chiral synthons. mit.edulookchem.comacs.org The control of stereoselectivity is achieved through several key strategies where the inherent chirality of the this compound backbone dictates the stereochemical outcome of a reaction.

One of the most direct methods for controlling stereochemistry is through the diastereoselective reactions of its derivatives. The acetonide derivative of (R,R)-dimethyl tartrate, for instance, undergoes deprotonation and subsequent alkylation with a variety of alkyl halides. beilstein-journals.org This reaction proceeds in a stereoretentive manner, meaning the original (R,R) configuration of the tartrate is preserved, yielding monoalkylated products as single diastereomers with an R,R configuration. beilstein-journals.org This method provides a reliable route to monoalkylated tartaric acid residues, although it is worth noting that co-production of separable trans-dialkylated tartrates can occur in small amounts. beilstein-journals.org

Table 1: Stereoretentive Alkylation of (R,R)-Dimethyl Tartrate Acetonide This table summarizes the yields of monoalkylated tartrate derivatives from the reaction of lithiated (R,R)-dimethyl tartrate acetonide with various alkyl halides. The reaction consistently produces a single diastereomer, demonstrating excellent stereochemical control.

| Alkylating Agent | Product | Yield (%) |

| Methyl iodide | (R,R)-2-C-Methyl-tartrate derivative | 78% |

| Benzyl bromide | (R,R)-2-C-Benzyl-tartrate derivative | 65% |

| Allyl bromide | (R,R)-2-C-Allyl-tartrate derivative | 55% |

| n-Butyl iodide | (R,R)-2-C-Butyl-tartrate derivative | 13% |

| Data sourced from research on the alkylation of lithiated dimethyl tartrate acetonide with unactivated alkyl halides. beilstein-journals.org |

Beyond direct alkylation, this compound is instrumental in substrate-controlled stereoselective reactions. In the synthesis of the natural product (-)-antrocin, this compound was used as a chiral auxiliary to resolve a racemic ketone. nih.gov This was achieved by forming cyclic ketal diastereomers, which were then separated using column chromatography. nih.gov This demonstrates how the tartrate derivative temporarily imparts its chirality onto another molecule, enabling the separation of enantiomers.

Similarly, tartrate-derived reagents exhibit high levels of stereocontrol in carbon-carbon bond-forming reactions. For example, a silylketene acetal derived from tartaric acid undergoes a Lewis acid-catalyzed aldol (B89426) addition with an aldehyde to yield the adduct as a single isomer. nih.gov This high diastereoselectivity is attributed to the pre-organized chiral environment created by the tartrate moiety.

The intramolecular Pauson-Khand reaction provides another example of profound stereochemical control originating from a dimethyl L-tartrate backbone. psu.edu Optically active enynes, prepared in a few steps from dimethyl L-tartrate, undergo cyclization to form bicyclo[3.3.0]octenone derivatives. The stereochemical outcome of this reaction is highly dependent on the protecting groups on the tartrate-derived diol functionality. For instance, an enyne with bulky tert-butyldimethylsiloxy (TBDMS) protecting groups afforded a single, exclusive diastereomer of the bicyclic product. psu.edu In contrast, the unprotected dihydroxy version of the substrate produced a different diastereomer, also with high selectivity. psu.edu

Table 2: Stereoselectivity in the Pauson-Khand Reaction of this compound Derivatives This table illustrates how the choice of protecting group (PG) on the chiral diol, derived from dimethyl L-tartrate, directs the stereochemical outcome of the intramolecular Pauson-Khand reaction.

| Substrate Protecting Group (PG) | Product Diastereomer Ratio | Major Product Stereochemistry |

| TBDMS | >99:1 | (5S,7S,8S) |

| None (H) | >95:5 | (5R,6S,7S) |

| Data sourced from research on the stereoselective construction of optically active bicyclo[3.3.0]octenone derivatives. psu.edu |

Furthermore, this compound can be converted stereoselectively into other valuable chiral building blocks. A notable example is the preparation of D-(+)-dimethyl malate (B86768) from L-(+)-dimethyl tartrate. google.com This transformation proceeds through a cyclic sulfite (B76179) intermediate and subsequent reduction. The process occurs with high stereoselectivity, yielding a product with substantially 100% optical purity, indicating that no racemization occurs during the reaction sequence. google.com This efficient conversion transforms an abundant, naturally occurring chiral molecule into its "unnatural" and often more expensive counterpart, showcasing the power of tartrate derivatives in stereochemical manipulation.

Finally, derivatives of this compound are used to create chiral ligands for asymmetric catalysis. lookchem.com For example, it is a starting reagent for the synthesis of ligands like PYDIPHOS, which are crucial for developing enantioselective catalysts used in the production of high-purity chiral compounds. lookchem.com

Advanced Spectroscopic and Computational Analysis of + Dimethyl L Tartrate

Vibrational Absorption (VA) and Circular Dichroism (VCD) Spectroscopy

Vibrational absorption and circular dichroism spectroscopy are powerful tools for elucidating the three-dimensional structure of chiral molecules like (+)-Dimethyl L-tartrate. These techniques probe the differential absorption of left and right circularly polarized infrared light, providing detailed information about molecular conformation.

Experimental VCD Spectra in Solution (e.g., CCl4, DMSO)

The VCD spectra of this compound have been extensively studied in various solvents, with carbon tetrachloride (CCl4) and dimethyl sulfoxide (B87167) (DMSO) being common examples. acs.org In CCl4, a non-polar solvent, the molecule is believed to exist predominantly in a conformation stabilized by intramolecular hydrogen bonds. core.ac.uk Specifically, the trans-COOR conformer, where the hydroxyl group (OH) forms a hydrogen bond with the carbonyl group (C=O) on the same chiral carbon, is considered the most stable. nih.gov This conformation accounts for over 83% of the different conformers at room temperature. uni-muenchen.deresearchgate.net

In contrast, in a polar aprotic solvent like DMSO, the dominant interactions shift from intramolecular to intermolecular hydrogen bonding with the solvent molecules. nih.govconsensus.app This leads to significant changes in the VA and VCD spectra, indicating a different conformational preference. acs.orgnih.gov To accurately model the experimental data in DMSO, it is necessary to consider clusters of dimethyl L-tartrate hydrogen-bonded to two DMSO molecules, involving both a trans-COOR cluster and a trans-H cluster. acs.orgnih.gov

The solvent-dependent nature of the VA and VCD spectra highlights the conformational flexibility of this compound and the crucial role of the solvent environment in determining its preferred structure. acs.orgnih.gov

Interpretation of VCD Response in Specific Regions (e.g., OH stretching)

The VCD response in the hydroxyl (OH) stretching region provides valuable information about the hydrogen bonding network within the molecule. In dilute CCl4 solutions, the VCD spectrum of dimethyl L-tartrate exhibits a bisignate signal in the OH and C=O stretching regions. uni-muenchen.de This feature was initially interpreted using the degenerate coupled oscillator (DCO) model. uni-muenchen.de However, further studies using Density Functional Theory (DFT) calculations have shown limitations in the coupled oscillator model for interpreting the VCD response in the OH stretching region. uni-muenchen.deresearchgate.net

DFT calculations for nine different conformers of dimethyl-L-tartrate have demonstrated that the trans-COOR conformation with intramolecular hydrogen bonding between the OH and C=O groups on the same chiral carbon provides the best agreement with the experimental absorption and VCD spectra. uni-muenchen.de The C*-O stretching vibrations, observed in the 1130–1050 cm⁻¹ region, have been found to be relatively insensitive to intermolecular interactions and can be used to determine the conformation of tartaric acid and its esters. uni-muenchen.de

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

ECD and ORD are chiroptical techniques that measure the differential absorption and rotation of plane-polarized light, respectively, as a function of wavelength. These methods are particularly sensitive to the electronic structure and absolute configuration of chiral molecules.

Solvent Dependence of ECD and ORD Spectra

A noteworthy observation for this compound is the marked difference in the solvent dependence of its ECD and ORD spectra. researchgate.netnih.gov While the ECD spectra show little variation across different solvents, the ORD spectra in the long-wavelength nonresonant region exhibit significant solvent dependence. nih.govresearchgate.net This phenomenon has been investigated by comparing the experimental ORD with the ORD calculated from the experimental ECD spectrum via the Kramers-Kronig transformation. nih.gov The differences between the experimental and transformed ORD spectra highlight the role of higher energy electronic transitions, which are not fully captured in the limited experimental ECD window, in influencing the ORD response. nih.gov

The experimental ORD of dimethyl-D-tartrate was measured at various wavelengths in CCl4, DMSO, and H2O, confirming the strong influence of the solvent on the optical rotation. acs.org

Kramers-Kronig Transformation for ORD Analysis

The Kramers-Kronig (KK) transformation provides a mathematical relationship between the real and imaginary parts of a complex function, and in this context, it connects the ECD (an absorptive phenomenon) and ORD (a dispersive phenomenon) spectra. nih.govacs.org By applying the KK transformation to a limited region of the experimental ECD spectrum, one can calculate the corresponding ORD. nih.gov

For this compound, the KK transform of the experimental ECD in a limited wavelength region does not fully reproduce the experimentally measured ORD in the long-wavelength nonresonant region. nih.gov This discrepancy indicates that ECD bands at shorter wavelengths, outside the typical measurement range, contribute significantly to the observed ORD. nih.gov This approach helps to identify the role of higher energy excited states in determining the nature of the ORD in the nonresonant region. nih.gov Quantum mechanical predictions of ECD and ORD for isolated (R, R)-dimethyl tartrate have also been performed to complement the experimental findings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR spectra provide key information about its chemical environment.

Publicly available ¹H NMR spectral data for this compound can be found in various solvents, including deuterated chloroform (B151607) (CDCl₃) and carbon tetrachloride (CCl₄). chemicalbook.com These spectra reveal the chemical shifts and coupling constants of the protons in the molecule, which are influenced by its conformation and the surrounding solvent. Similarly, ¹³C NMR data is available, providing insights into the carbon framework of the molecule. nih.govnih.gov

The confinement of this compound in lecithin (B1663433) reverse micelles dispersed in cyclohexane (B81311) has been investigated using ¹H NMR, alongside other techniques like FT-IR, polarimetry, and circular dichroism. researchgate.netresearchgate.net These studies indicate that the dimethyl tartrate molecules are solubilized within the reverse micelles near the surfactant head groups. researchgate.net

Table of Spectroscopic Data

| Spectroscopic Technique | Solvent | Key Observations |

| VCD | CCl₄ | Predominantly trans-COOR conformer with intramolecular H-bonding. core.ac.uknih.gov Bisignate signal in OH and C=O stretching regions. uni-muenchen.de |

| VCD | DMSO | Intermolecular H-bonding with solvent dominates. nih.govconsensus.app Requires cluster model with DMSO for accurate simulation. acs.orgnih.gov |

| ECD | Various | Little variation with solvent. nih.govresearchgate.net |

| ORD | Various | Marked solvent dependence in the long-wavelength nonresonant region. acs.orgnih.govresearchgate.net |

| ¹H NMR | CDCl₃, CCl₄ | Provides data on proton chemical shifts and coupling constants. chemicalbook.com |

| ¹³C NMR | - | Provides data on the carbon skeleton. nih.govnih.gov |

¹H NMR Diffusion Measurements in Micellar Aggregates

The study of this compound within confined environments, such as micellar aggregates, reveals significant information about its interactions and dynamics. When encapsulated in lecithin reverse micelles dispersed in cyclohexane, the behavior of dimethyl tartrate has been investigated using various techniques, including ¹H NMR. nih.gov

¹H NMR diffusion measurements for both dimethyl tartrate and the surfactant (lecithin) have been rationalized by considering two primary modes of motion: the collective translational movement of the entire micellar structure and the molecular diffusion of the tartrate molecules among clusters of these reverse micelles. nih.govresearchgate.net Analysis of the experimental data suggests that dimethyl tartrate molecules are solubilized near the surfactant head groups. nih.govresearchgate.net This encapsulation leads to alterations in the hydrogen bonding network of dimethyl tartrate compared to its state in the pure solid form or in carbon tetrachloride solutions, indicating specific interactions between the solute and the surfactant headgroups as well as effects from the physical confinement. nih.govresearchgate.net

Conformational Analysis via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the predominant conformation of molecules in solution. For dialkyl tartrates, including this compound, ¹³C NMR data has been instrumental in conformational analysis. mdpi.com These studies have indicated that the molecule predominantly adopts a 'T' conformation, where the two carboxyl groups are in a trans orientation relative to each other along the central C-C bond. mdpi.com This extended conformation is a key feature of its structure in solution.

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Studies

To complement experimental data, Density Functional Theory (DFT) and ab initio quantum chemical calculations provide a detailed theoretical framework for understanding the structure, stability, and spectroscopic properties of this compound.

Conformational Analysis and Minimum Energy Structures

Theoretical calculations have been employed to explore the potential energy surface of this compound and identify its most stable conformers. Both ab initio and DFT studies consistently show that the extended 'T' conformation, with the ester groups mutually trans, is the most favored structure. mdpi.com

DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been performed on numerous potential conformers without imposing C₂ symmetry constraints. researchgate.netuni-muenchen.deacs.org These investigations reveal that the lowest energy conformer is characterized by a trans-COOR arrangement featuring an intramolecular hydrogen bond between the hydroxyl (OH) group and the carbonyl (C=O) group attached to the same chiral carbon atom. uni-muenchen.deacs.orgnih.govacs.org This specific conformer is calculated to represent over 83% of the conformational population at room temperature, making it the dominant species. researchgate.netuni-muenchen.deacs.org Ab initio calculations at the RHF/6-31G* and MP2/6-31G* levels also identify this same conformer, denoted T(ss), as the most stable form. mdpi.com The second most stable conformer is typically one where an ester group is rotated by 180°. mdpi.com

Below is a table summarizing the relative energies of the five lowest-energy conformers of (R,R)-tartaric acid dimethyl diester as calculated by ab initio methods.

| Conformer | RHF/3-21G (kcal/mol) | RHF/6-31G* (kcal/mol) | MP2/6-31G//RHF/6-31G (kcal/mol) |

| T(ss) | 0.00 | 0.00 | 0.00 |

| T(as) | 1.95 | 1.20 | 1.48 |

| T(aa) | 4.31 | 2.50 | 3.10 |

| G⁻(s) | 2.82 | 2.62 | 2.52 |

| G⁻(a) | 3.32 | 3.03 | 2.94 |

| Data sourced from ab-initio calculations, where T denotes a trans and G a gauche conformation of the carbon backbone. (s) and (a) refer to the orientation of the ester groups. mdpi.com |

Prediction and Correlation of VA, VCD, and ORD Spectra

A significant application of DFT is the prediction of chiroptical spectra, which are highly sensitive to a molecule's three-dimensional structure. For this compound, experimental vibrational absorption (VA), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) spectra have been measured and compared with theoretically calculated spectra. nih.govacs.org

Role of Hydrogen Bonding in Conformer Stability

The stability of the preferred conformers of this compound is critically influenced by intramolecular hydrogen bonding. Computational studies have unequivocally identified the hydrogen bond between the hydroxyl group (as the donor) and the adjacent carbonyl oxygen of the ester group (as the acceptor) as the key stabilizing interaction. mdpi.comuni-muenchen.deacs.orgacs.org This interaction leads to the formation of a five-membered ring-like structure, which stabilizes the planar arrangement of the α-hydroxyester moiety. mdpi.com

In the lowest energy T(ss) conformer, which possesses C₂ symmetry, this type of hydrogen bond exists at both chiral centers. mdpi.com The second most stable conformer, T(as), also features these intramolecular hydrogen bonds, though with a different arrangement at one end of the molecule. mdpi.com The prevalence of these hydrogen bonds in the most stable conformers underscores their primary role in dictating the molecule's conformational preferences in the gas phase and in non-polar solvents. mdpi.comnih.govacs.org

Solvent Effects in Computational Models

The conformation and spectroscopic properties of this compound are dependent on the solvent environment. nih.govacs.org Computational models must account for solvent effects to accurately reproduce experimental observations. Two main approaches are used: implicit and explicit solvent models. numberanalytics.comucsb.edu

Implicit (Continuum) Models: In many calculations, the solvent (like CCl₄) is modeled as a continuous dielectric medium. acs.orgnumberanalytics.com This approach is computationally efficient and has proven successful in correlating the calculated VA and VCD spectra of the dominant conformer with experimental data in non-polar solvents. nih.govacs.org

Explicit Models: In solvents capable of strong hydrogen bonding, such as dimethyl sulfoxide (DMSO), an explicit solvent model is necessary for accurate predictions. nih.govacs.orgresearchgate.net In this case, dialkyl tartrate molecules tend to form intermolecular hydrogen bonds with the solvent molecules. nih.govacs.org To model this, calculations are performed on clusters consisting of one molecule of dimethyl tartrate hydrogen-bonded to two explicit DMSO molecules. nih.govacs.orgresearchgate.net A reasonable agreement between predicted and experimental data in DMSO is only achieved when a combination of conformers (a trans-COOR cluster and a trans-H cluster) is considered, reflecting the more complex interactions occurring in polar, hydrogen-bond-accepting solvents. nih.govacs.orgresearchgate.net

X-ray Diffraction Studies

X-ray diffraction analysis provides definitive insights into the three-dimensional structure of molecules in the crystalline solid state. For this compound, also known as Dimethyl (2R,3R)-tartrate, these studies have been crucial in determining its precise molecular conformation and understanding the intermolecular forces that govern its crystal packing.

Conformation of Dimethyl (R,R)-Tartrate in Crystalline State

Single-crystal X-ray diffraction studies have revealed that this compound adopts a specific and consistent conformation in the solid state. mdpi.com The molecule assumes an extended 'T' conformation where the two ester groups are positioned trans to each other relative to the central carbon-carbon bond. mdpi.com Similarly, the two hydroxyl groups are in a minus gauche arrangement, and the hydrogens on the chiral carbons are plus gauche. mdpi.com This extended conformation of the central four-carbon chain is a common feature among many crystalline esters of (R,R)-tartaric acid. mdpi.comacs.orgresearchgate.netjocpr.com

In the crystal, the molecule is asymmetrical. mdpi.com The conformation around the C-C bond, which connects the two chiral centers, is staggered. This arrangement results in the two carboxyl groups being in a trans orientation (T). mdpi.com A key feature is the planar arrangement of the α-hydroxyester moieties. mdpi.com However, the two ends of the molecule differ in the orientation of the ester groups. At one end, the α-hydroxyl oxygen eclipses the carbonyl oxygen, while at the other end, the carbonyl oxygen is on the opposite side of the α-hydroxyl oxygen. mdpi.com This is quantified by the O=C-C*-O(H) torsion angles, which are approximately 0.2° at one end of the molecule and -176.8° at the other. mdpi.com

While theoretical calculations for an isolated molecule suggest that the most stable conformation is stabilized by intramolecular hydrogen bonds between the hydroxyl group and the adjacent carbonyl oxygen, this is not the dominant interaction in the crystalline state. mdpi.com In the crystal, the conformation is an asymmetrical one, which is the second lowest in calculated energy for the isolated molecule. mdpi.com In the solid state, the hydroxyl groups are primarily involved in intermolecular hydrogen bonds rather than intramolecular ones. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C6H10O6 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.0927 (5) |

| b (Å) | 23.3998 (15) |

| c (Å) | 24.9335 (16) |

| Volume (ų) | 4138.2 (5) |

| Z | 4 |

| Atoms | Angle (°) |

|---|---|

| O=C-C-O(H) (C1 end) | -176.8(2) |

| O=C-C-O(H) (C4 end) | 0.2(2) |

Factors Influencing Crystal Packing

The arrangement of this compound molecules in the crystal lattice is primarily dictated by a network of intermolecular hydrogen bonds. mdpi.com In the crystal structure, the hydroxyl groups are predominantly engaged in these intermolecular interactions, rather than forming intramolecular hydrogen bonds. mdpi.com This network of hydrogen bonds connects the molecules into ribbons. mdpi.com

Applications in Asymmetric Synthesis and Catalysis

Asymmetric Epoxidation Reactions

(+)-Dimethyl L-tartrate is a key component in one of the most powerful methods for asymmetric synthesis: the Sharpless-Katsuki epoxidation. wikipedia.org In this reaction, it serves as a chiral ligand that, in combination with titanium tetraisopropoxide, forms a chiral catalyst. wikipedia.org This catalytic system facilitates the highly enantioselective epoxidation of primary and secondary allylic alcohols, using an oxidant like tert-butyl hydroperoxide (TBHP). wikipedia.orgchemicalbook.comstrath.ac.uk

The choice of the L-(+)-tartrate enantiomer directs the oxidation to a specific face of the double bond, allowing for predictable and controlled synthesis of 2,3-epoxyalcohols. wikipedia.org While the reaction was initially developed with diethyl L-tartrate, it has been demonstrated that this compound is equally effective, sometimes offering advantages in workup due to different solubility properties. york.ac.uk

Research has also focused on modifying the dimethyl tartrate ligand to fine-tune its catalytic properties or to enable catalyst recovery and reuse. strath.ac.uknih.gov For instance, dimethyl tartrate has been modified through transesterification with aminoalcohols. nih.gov These modified ligands have been successfully used in the homogeneous enantioselective epoxidation of various allylic alcohols, providing good asymmetric induction. strath.ac.uknih.gov In some cases, these modified tartrate ligands have been anchored to supports like polyhedral oligomeric silsesquioxanes (POSS), allowing for easy recovery of the catalyst. strath.ac.uknih.gov Interestingly, attaching a bulky silsesquioxane substituent can lead to a reversal of enantioselectivity compared to the unmodified tartrate ligand. strath.ac.uk

| Allylic Alcohol | Tartrate Ligand System | Enantiomeric Excess (ee) |

| Cinnamyl alcohol | Modified dimethyl tartrate derivatives | Up to 70% ee strath.ac.uk |

| Geraniol | Ti(O-i-Pr)₄ / L-(+)-diethyl tartrate* | >95% ee york.ac.uk |

| Various allylic alcohols | POSS-functionalized dimethyl tartrate | Moderate to good ee nih.gov |

| Note: this compound is noted to be as effective as the diethyl ester. york.ac.uk |

Asymmetric α-Halogenation of Acetals

This compound is employed as a chiral auxiliary or starting material for the asymmetric α-halogenation of acetals. chemicalbook.comottokemi.comottokemi.comweeiboo.com This application leverages the chiral environment provided by the tartrate moiety to control the stereochemical outcome of the halogenation reaction at the α-position of an acetal (B89532). This method is crucial for synthesizing chiral building blocks where a halogen atom is introduced with high stereocontrol, which can then be used in further synthetic transformations.

Chiral Ligand Development for Enantioselective Catalysis

The inherent chirality and functionality of this compound make it an excellent starting point for the synthesis of more complex chiral ligands. lookchem.comsigmaaldrich.com These ligands are designed to coordinate with metal centers, creating chiral catalysts that can induce high levels of enantioselectivity in a wide array of chemical reactions. Examples of such ligands synthesized from this compound include (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol and (-)-(4S,5R)-4-(2-pyridyl)-5-(diphenylphosphino)methyl-2,2-dimethyl-1,3-dioxolane (PYDIPHOS). lookchem.comsigmaaldrich.com

Derivatives of L-tartaric acid are fundamental building blocks for the synthesis of chiral crown ethers. nih.govresearchgate.net These macrocycles, particularly lariat (B8276320) ethers incorporating units like monoaza-15-crown-5, are effective as phase transfer catalysts (PTCs) in various asymmetric reactions. nih.govresearchgate.netresearchgate.net Synthesized from precursors like diethyl L-tartrate, these crown ethers create a chiral recognition site that can selectively bind and transport anions between phases, enabling enantioselective transformations under mild conditions. nih.govresearchgate.net

These chiral PTCs have proven effective in reactions such as Michael additions and cyclopropanations. nih.govresearchgate.net For example, l-threitol-based crown ethers have been used to catalyze the Michael addition of 2-nitropropane (B154153) to trans-chalcone and the reaction of diethyl acetamidomalonate with β-nitrostyrene, achieving high enantioselectivities of 90% and 95% ee, respectively. nih.govresearchgate.net The effectiveness of the catalyst can be highly dependent on the substrates, with enantiomeric excesses reaching up to 99% in certain reactions. nih.govresearchgate.net

| Asymmetric Reaction | Catalyst Type | Reactants | Enantiomeric Excess (ee) |

| Michael Addition | l-threitol-based monoaza-15-crown-5 | 2-Nitropropane + trans-Chalcone | 90% nih.govresearchgate.net |

| Michael Addition | l-threitol-based monoaza-15-crown-5 | Diethyl acetamidomalonate + β-Nitrostyrene | 95% nih.govresearchgate.net |

| Michael Addition | l-threitol-based monoaza-15-crown-5 | Diethyl acetoxymalonate + 4-Chlorochalcone | 99% nih.gov |

| Cyclopropanation (MIRC) | l-threitol-based crown ethers | Diethyl bromomalonate + Chalcones | Up to 99% nih.govresearchgate.net |

L-tartaric acid and its esters are excellent ligands for coordinating with metal ions, including copper (II). nih.govmdpi.com The interaction between Cu(II) ions and tartrate ligands has been studied to understand the formation, stability, and structure of the resulting metal complexes. nih.govmdpi.comacs.org These studies, often conducted through potentiometric and spectroscopic methods, reveal the formation of various complex species, including both monomeric and dimeric forms. nih.gov The specific structures formed depend on factors such as pH and the molar ratio of the metal to the ligand. nih.gov For example, in aqueous solutions with L-tartaric acid, dimeric copper (II) complexes like Cu₂Tar₂(OH) and Cu₂Tar₂(OH)₂ have been identified as dominant species at certain pH ranges. nih.gov The ability of tartrates to form stable, chiral complexes with copper (II) is fundamental to their use in developing new catalysts and materials. researchgate.net

Building Block for Complex Molecule Synthesis

Beyond its role in catalysis, this compound is a crucial chiral building block for the construction of complex molecules, particularly pharmaceuticals and bioactive natural products. chemicalbook.comsolubilityofthings.comchemimpex.comnih.gov Its two stereocenters and versatile functional groups (two hydroxyls and two esters) can be manipulated through a variety of chemical transformations to construct intricate molecular frameworks with precise stereochemical control. solubilityofthings.comchemimpex.comacs.org

The utility of this compound as a chiral starting material is prominently demonstrated in the total synthesis of numerous biologically active natural products. nih.gov Its rigid stereochemical framework allows chemists to set key stereocenters early in a synthetic sequence, which are then carried through to the final complex target.

Key Examples of Natural Product Synthesis:

Phorboxazoles: In the synthesis of the western, polyoxamic acid-containing fragment of the potent cytostatic agent phorboxazole, this compound was used as the starting material. It was converted through a multi-step sequence into a key allylic alcohol intermediate, which then underwent Sharpless asymmetric epoxidation to establish further stereocenters. nih.gov

Zaragozic Acids: The synthesis of the acyclic core of zaragozic acid C, a potent inhibitor of squalene (B77637) synthase, utilized a tartrate-derived silylketene acetal. This intermediate, originating from tartaric acid, underwent a highly stereoselective Lewis acid-catalyzed aldol (B89426) condensation to produce a key precursor as a single diastereomer. nih.gov

(-)-Antrocin: The total synthesis of this antiproliferative natural product involved a key resolution step. A racemic ketone intermediate was reacted with this compound to form cyclic ketal diastereomers, which were then separable by column chromatography, allowing for the isolation of the desired enantiomer for subsequent steps. mdpi.com

(+)-Terrein: A straightforward synthesis of this bioactive fungal metabolite was reported using this compound as the starting material. The synthesis involved key steps such as cyclization and a Horner-Wadsworth-Emmons reaction. mdpi.com

| Natural Product/Fragment | Role of this compound |

| Phorboxazole (Western Fragment) | Chiral starting material for a multi-step synthesis of a key allylic alcohol. nih.gov |

| Zaragozic Acid C (Acyclic Precursor) | Used to derive a silylketene acetal for a key stereoselective aldol reaction. nih.gov |

| (-)-Antrocin | Chiral auxiliary for the resolution of a racemic ketone via diastereomeric ketals. mdpi.com |

| (+)-Terrein | Chiral starting material for a concise total synthesis. mdpi.com |

Precursors for Biodegradable Polymers

This compound and its derivatives are valuable monomers for the synthesis of biodegradable polymers. These bio-based materials are of increasing interest as sustainable alternatives to conventional plastics.

Research has shown that tartaric acid derivatives can be incorporated into polyesters and polycarbonates. For instance, 2,3-O-dimethyl-L-threitol and 2,3-O-isopropylidene-L-threitol, which can be prepared in two steps from dimethyl L-tartrate and L-tartaric acid respectively, have been used in polycondensation reactions with bis(p-nitrophenoxycarbonyl)dianhydrohexitols. researchgate.net This process yields functionalized polycarbonates with high molecular weights. researchgate.net

In another example, a cyclic acetal of dimethyl L-tartrate was used as a comonomer with dimethyl terephthalate (B1205515) and 1,6-hexanediol (B165255) in melt polycondensation. upc.edu This resulted in random copolyesters with varying tartrate unit content and satisfactory molecular weights. upc.edu Furthermore, esters of tartaric acid, including dimethyl and diethyl tartrate, have been investigated as "double green" plasticizers for polylactide (PLA) and have been classified as biodegradable. acs.org The use of camphor (B46023) and dimethyl DL-tartrate to create a rigid cyclic diester for bio-degradable polyesters has also been explored. nih.gov

| Polymer Type | This compound Derivative | Key Finding |

| Functionalized Polycarbonates | 2,3-O-dimethyl-L-threitol | High molecular weight polymers achieved through polycondensation researchgate.net |

| Copolyesters | Cyclic acetal of dimethyl L-tartrate | Synthesis of random copolyesters with controlled tartrate content upc.edu |

| Plasticized Polylactide (PLA) | Dimethyl tartrate, Diethyl tartrate | Act as biodegradable plasticizers for PLA acs.org |

| Bio-Degradable Polyesters | Camphor dimethyl DL-tartrate | Creation of rigid cyclic diesters for advanced polyesters nih.gov |

Supramolecular Chemistry and Self Assembly with + Dimethyl L Tartrate

Formation of Self-Organized Supramolecular Aggregates

The self-assembly of (+)-Dimethyl L-tartrate into organized supramolecular structures is a phenomenon driven by non-covalent interactions. These interactions, though weaker than covalent bonds, collectively guide the molecules into well-defined arrangements. The association of optically active lecithin (B1663433) with D and L dimethyl tartrate results in the formation of self-organized supramolecular aggregates with notable chiroptical characteristics. nih.gov

Lecithin reverse micelles, which are nanoscale water droplets stabilized by a surfactant (lecithin) in a nonpolar solvent like cyclohexane (B81311), provide a unique environment for studying molecular interactions. When this compound is introduced into this system, it becomes encapsulated within the reverse micelles. Spectroscopic analysis indicates that the dimethyl tartrate molecules are solubilized near the surfactant head groups. nih.gov This positioning is a result of specific interactions between the solute and the surfactant. The encapsulation process alters the hydrogen bonding of the dimethyl tartrate compared to its state in a pure solid form or when dissolved in a nonpolar solvent like carbon tetrachloride. nih.gov This change signifies the influence of both the specific interactions with the lecithin headgroups and the effects of being confined within the micellar structure. nih.gov

Small-angle X-ray scattering (SAXS) data reveals that as this compound is added to the lecithin reverse micelles (at a fixed lecithin concentration), the size of the micellar cores does not significantly change. nih.gov In the range of solubilizate-to-surfactant molar ratios (R) from 0 to 1.7, the mean radius of the spherical micellar cores only slightly increases from approximately 18 to 20 Å. nih.gov

Table 1: Effect of this compound on Lecithin Reverse Micelle Core Radius This table is based on data from SAXS measurements of Dimethyl L-tartrate/lecithin/cyclohexane micellar solutions.

| Solubilizate-to-Surfactant Molar Ratio (R) | Mean Micellar Core Radius (Å) |

| 0 | ~18 |

| 1.7 | ~20 |

The incorporation of a chiral molecule like this compound into a supramolecular assembly, such as lecithin reverse micelles, gives rise to distinct chiroptical properties. These properties, which are related to the differential interaction of the material with left- and right-circularly polarized light, can be observed using techniques like polarimetry and circular dichroism (CD).

The association of optically active lecithin with this compound leads to the formation of self-organized supramolecular aggregates that exhibit interesting chiroptical features. nih.gov While the electronic circular dichroism (ECD) spectra of dimethyl-L-tartrate show little variation in different solvents, the optical rotatory dispersion (ORD) in the long-wavelength nonresonant region is markedly dependent on the solvent.

Table 2: Chiroptical Techniques Used to Study this compound Aggregates This table outlines the spectroscopic methods employed to investigate the chiral properties of self-organized supramolecular aggregates containing this compound.

| Technique | Abbreviation | Information Gained |

| Polarimetry | - | Measures the rotation of plane-polarized light, indicating the overall chirality of the system. |

| Electronic Circular Dichroism | ECD | Measures the differential absorption of left- and right-circularly polarized light by electronic transitions. |

| Vibrational Circular Dichroism | VCD | Measures the differential absorption of left- and right-circularly polarized light by vibrational transitions, providing information on molecular conformation. |

Confinement Effects on Dimethyl L-tartrate within Micelles

The encapsulation of this compound within the confined space of a reverse micelle significantly influences its molecular behavior. This confinement effect is a consequence of the restricted environment and the interactions with the surrounding surfactant molecules. nih.gov Inside the lecithin reverse micelles, the hydrogen bonding of dimethyl tartrate is altered from what is observed in its pure solid form or in solution. nih.gov This is due to the establishment of specific interactions between the dimethyl tartrate molecules and the headgroups of the lecithin surfactant, as well as the physical constraints of the micellar cavity. nih.gov

Nuclear Magnetic Resonance (NMR) diffusion measurements of both dimethyl tartrate and lecithin have been used to understand their movement within the micellar solution. nih.gov These measurements are explained by the collective translational motions of the entire micellar aggregate and the molecular diffusion of individual components among clusters of reverse micelles. nih.gov

Chiral Induction in Supramolecular Systems

Chiral induction is the process by which a chiral molecule influences the three-dimensional arrangement of other, often achiral, molecules to create a chiral supramolecular assembly. Tartrate anions and their esters are known to be effective for this purpose.

Tartrate anions can play a crucial role in directing the formation of helical supramolecular structures. For instance, nonchiral cationic gemini (B1671429) surfactants can self-organize into right- or left-handed helical ribbons when they interact with chiral tartrate counterions. The handedness of the resulting ribbons is determined by the D or L configuration of the tartrate. uni-muenchen.de This chirality transfer involves selective recognition between the anion and the cation. In these systems, the tartrate molecules are arranged chirally at the surface of the bilayers, which is a key factor in the formation of the helical structure.

In studies with gemini-tartrate amphiphiles, it has been shown that while the tartrate counterions maintain a consistent anti-conformation in micellar solutions, their chiral arrangement at the surface of bilayer membranes leads to significant changes in the chiroptical spectra. uni-muenchen.de This indicates that the supramolecular chirality arises from the specific spatial organization of the tartrate anions. uni-muenchen.de

The chirality of a solvent can influence the stereochemical outcome of a reaction or the formation of a chiral supramolecular assembly. While the use of this compound itself as a chiral solvent is not extensively documented in the context of supramolecular self-assembly, the principle of chirality transfer from a chiral medium is well-established. The presence of a chiral surface or solvent can alter the characteristics of nearby molecules, inducing chirality in them. The effectiveness of this chirality transfer depends on the specific interactions between the chiral source and the surrounding molecules.

Analytical Method Development and Validation for + Dimethyl L Tartrate and Its Derivatives

Chromatographic Methods

Chromatography is a cornerstone for the separation and quantification of (+)-Dimethyl L-tartrate and its derivatives. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. rroij.com The development of a specific HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. researchgate.net

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for separating moderately polar compounds. For a compound like this compound, a C18 column is a typical choice for the stationary phase. ijpar.comahri.gov.eg The mobile phase composition is a critical parameter that is optimized to achieve the desired retention and resolution. A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often used. researchgate.netnih.gov The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and any acidic or basic impurities, thereby influencing their retention. nih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simple mixtures, while gradient elution, with a changing mobile phase composition, may be necessary for more complex samples containing impurities with a wider range of polarities. ijpar.com

Detection is typically performed using an ultraviolet (UV) detector, although this compound lacks a strong chromophore, which may necessitate detection at a low wavelength (e.g., ~210 nm) or the use of alternative detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Tartrate Derivatives This table is based on general methods developed for related tartrate compounds and serves as a starting point for this compound method development.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. ijpar.comnih.gov |

| Mobile Phase | Acetonitrile:Water (or buffer) | Common solvents for RP-HPLC, allowing for adjustment of polarity. ijpar.com |

| Elution Mode | Isocratic or Gradient | Isocratic for simple assays; gradient for complex impurity profiles. ijpar.com |

| Flow Rate | 0.5 - 1.5 mL/min | Typical flow rate for standard analytical columns. ijpar.comnih.gov |

| Column Temp. | Ambient or controlled (e.g., 25-35°C) | Temperature control ensures reproducible retention times. ahri.gov.eg |

| Detector | UV at low wavelength (e.g., 214 nm) | Detection for compounds with limited UV absorbance. nih.gov |

| Injection Vol. | 10 - 20 µL | Standard injection volume for analytical HPLC. nih.gov |

Ion Chromatography for Related Compounds

Ion Chromatography (IC) is an essential technique for the determination of ionic species, making it highly suitable for the analysis of tartaric acid (a potential starting material or degradation product) and other related organic and inorganic anions. researchgate.netresearchgate.net IC systems typically utilize an ion-exchange column, a suppressor, and a conductivity detector. researchgate.net

For the analysis of tartrate, an anion-exchange column is employed. researchgate.netresearchgate.net The mobile phase, or eluent, is an aqueous solution of a salt, such as a mixture of sodium carbonate and sodium bicarbonate, which facilitates the separation of anions based on their affinity for the stationary phase. researchgate.net A suppressor is used post-column to reduce the background conductivity of the eluent and convert the analyte ions into their more conductive acid form, thereby enhancing detection sensitivity. researchgate.net

This technique is particularly valuable for quantifying counter-ions in drug substances, such as determining tartaric acid content in a tartrate salt. researchgate.net It can also be used to detect and quantify ionic impurities that may be present in this compound samples. researchgate.net

Table 2: Example Ion Chromatography Conditions for Tartrate Analysis

| Parameter | Condition | Reference |

| Column | Metrosep A Supp 1 or 5 (Anion Exchange) | researchgate.netresearchgate.net |

| Eluent | 7.5 mM Sodium Carbonate / 2.0 mM Sodium Bicarbonate | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | Suppressed Conductivity | researchgate.netresearchgate.net |

| Run Time | ~25 minutes | researchgate.net |

Spectroscopic Analytical Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and chiroptical methods provide detailed information about the molecule's structure and stereochemistry. chemicalbook.comnih.gov

A study investigating dialkyl tartrates, including dimethyl tartrate, utilized a combination of vibrational absorption (VA), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) to study their structures in various solvents. nih.govacs.org The spectra were found to be dependent on the solvent, indicating that intermolecular hydrogen bonding with solvent molecules plays a significant role. nih.govacs.org

Further research has employed Fourier-transform infrared (FT-IR) spectroscopy, polarimetry, ¹H NMR, and circular dichroism (both electronic and vibrational) to study the confinement of D- and L-dimethyl tartrate in reverse micelles. nih.govresearchgate.net These studies revealed that the encapsulation of dimethyl tartrate leads to changes in its hydrogen bonding patterns compared to its state in solid form or in CCl₄ solutions. nih.govresearchgate.net

Table 3: Spectroscopic Techniques for the Analysis of this compound

| Technique | Information Obtained | Reference |

| ¹H NMR | Provides information on the proton environment, confirming the molecular structure. | chemicalbook.comnih.gov |

| ¹³C NMR | Characterizes the carbon skeleton of the molecule. | chemicalbook.com |

| FT-IR | Identifies functional groups (e.g., O-H, C=O, C-O) and studies hydrogen bonding. | nih.govresearchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | chemicalbook.com |

| Vibrational Circular Dichroism (VCD) | Provides information on the stereochemistry and conformation in solution. | nih.govacs.orgresearchgate.net |

| Polarimetry / Optical Rotatory Dispersion (ORD) | Confirms the chiral nature and measures the optical rotation. | nih.govnih.govacs.org |

Quality Control and Reference Standards

The use of high-purity, well-characterized reference standards is a prerequisite for accurate and reliable quantitative analysis, including method validation and routine quality control testing. lgcstandards.com For this compound, reference standards are commercially available from various suppliers. veeprho.comavantorsciences.comfishersci.ca

These standards are typically supplied with a Certificate of Analysis (CoA), which documents the identity and purity of the material, as determined by a range of analytical techniques. lgcstandards.com The purity is often specified as ≥99%. avantorsciences.com The CoA ensures the suitability of the standard for both qualitative (e.g., peak identification) and quantitative (e.g., assay and impurity determination) purposes. lgcstandards.com Quality control laboratories rely on these reference standards to calibrate instruments and to serve as a benchmark against which production batches are tested.

Table 4: Typical Properties of a this compound Reference Standard

| Property | Value/Specification | Reference |

| CAS Number | 608-68-4 | veeprho.comavantorsciences.com |

| Molecular Formula | C₆H₁₀O₆ | avantorsciences.comfishersci.ca |

| Molecular Weight | 178.14 g/mol | avantorsciences.comfishersci.ca |

| Appearance | White to off-white solid/crystals | pharmaffiliates.com |

| Purity | ≥99% | avantorsciences.com |

| Melting Point | 56-61 °C | avantorsciences.com |

| Optical Rotation | +21° (c=1 in water) | vwr.com |

| Storage | Ambient or 2-8°C Refrigerator | avantorsciences.compharmaffiliates.com |

Method Validation Studies (Specificity, Precision, Linearity, Accuracy)

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). ijpar.comresearchgate.net The core validation parameters include specificity, precision, linearity, and accuracy. researchgate.net

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In HPLC, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks and by performing stress studies (e.g., exposure to acid, base, oxidation, heat, and light) to ensure separation from potential degradation products. researchgate.netresearchgate.net

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are reported as the relative standard deviation (%RSD) of a series of measurements, which should be within an acceptable limit (typically ≤2%). ijpar.comresearchgate.net

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of standard solutions of different concentrations. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.999. ijpar.comresearchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of pure analyte is "spiked" into a sample matrix. The percentage of the spiked analyte that is recovered is calculated. The acceptance criteria for recovery are typically in the range of 98-102%. researchgate.net

Additionally, the Limits of Detection (LOD) and Quantification (LOQ) are established to determine the sensitivity of the method. nih.govresearchgate.net

Table 5: Summary of Method Validation Parameters and Typical Acceptance Criteria (ICH)

| Validation Parameter | Assessment | Typical Acceptance Criteria | Reference |

| Specificity | Resolution of analyte from impurities/degradants | Peak purity index > 0.99; Resolution > 2 | researchgate.net |

| Linearity | Analysis of 5-6 concentrations | Correlation Coefficient (r²) ≥ 0.999 | ijpar.comresearchgate.net |

| Precision (Repeatability) | 6 replicate injections of the same sample | %RSD ≤ 2.0% | researchgate.net |

| Accuracy | Recovery of spiked analyte at 3 levels (e.g., 80%, 100%, 120%) | Mean Recovery between 98.0% and 102.0% | nih.govresearchgate.net |

| LOD/LOQ | Signal-to-Noise ratio or standard deviation of the response | LOD: S/N = 3:1; LOQ: S/N = 10:1 | nih.govresearchgate.net |

Future Directions and Emerging Research Areas

Exploration of Novel Derivatives and Their Stereochemical Properties

The inherent chirality of (+)-dimethyl L-tartrate makes it an excellent starting material for the synthesis of a wide array of complex chiral molecules. nih.gov Researchers are continuously exploring the synthesis of new derivatives to access unique stereochemical properties and functionalities.

One area of focus is the creation of heterocyclic diols, which are crucial chiral synthons in organic synthesis. researchgate.net For instance, (2R,3S)-2-benzyloxy-3-hydroxybutyrolactone and its derivatives, prepared from this compound, serve as precursors for biologically active molecules. researchgate.net Another avenue of exploration involves the synthesis of aliphatic copolyesters. By protecting the hydroxyl groups of this compound and copolymerizing it with other esters like dimethyl succinate (B1194679) and various diols, new biodegradable polymers with tailored properties can be achieved. researchgate.netchemimpex.com

The modification of this compound through transesterification with aminoalcohols is also a promising research direction. nih.gov This process introduces reactive functionalities that allow for the covalent bonding of the chiral tartrate to other structures, such as polyhedral oligomeric silsesquioxanes (POSS). nih.gov These novel derivatives have shown interesting properties, including a reversal of enantioselectivity in certain asymmetric reactions compared to the parent dimethyl tartrate. nih.gov

| Derivative Name | Application/Significance | Reference |

|---|---|---|

| (2R,3S)-2-benzyloxy-3-hydroxybutyrolactone | Precursor for biologically active molecules | researchgate.net |

| Aliphatic Copolyesters | Biodegradable polymers with tunable properties | researchgate.netchemimpex.com |

| POSS-functionalized tartrate | Chiral ligand with altered enantioselectivity, recoverable catalyst | nih.gov |

| (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol | C2-symmetric chiral auxiliary for asymmetric synthesis | researchgate.net |

| Dimethyl meso-2,3-difluorosuccinate | Intermediate for the synthesis of chiral ligands | lookchem.com |

Advanced Catalytic Systems Utilizing this compound as a Chiral Motif

The use of this compound and its derivatives as chiral motifs in advanced catalytic systems is a cornerstone of its application in asymmetric synthesis. lookchem.comsigmaaldrich.comsigmaaldrich.com Research in this area is focused on designing more efficient and selective catalysts for a variety of chemical transformations.

One key strategy involves the synthesis of chiral ligands for enantioselective catalysts. lookchem.com For example, this compound is a starting reagent for the synthesis of ligands like (-)-(4S,5R)-4-(2-pyridyl)-5-(diphenylphosphino)methyl-2,2-dimethyl-1,3-dioxolane (PYDIPHOS) and (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol. lookchem.comsigmaaldrich.comsigmaaldrich.com These ligands are instrumental in creating chiral environments around metal centers, leading to high enantioselectivity in reactions such as hydrogenation and carbon-carbon bond formation. researchgate.netacs.org

Furthermore, tartrate-derived chiral auxiliaries are being employed in a broader range of asymmetric reactions. For instance, a chiral cyclic phosphoric acid derived from L-tartaric acid has been shown to be highly effective in catalyzing the asymmetric Biginelli reaction, achieving enantioselectivities up to 99% ee. researchgate.net The development of such systems, where the tartrate motif is integrated into the catalyst structure, is a growing area of research.

Future work will likely focus on the immobilization of these chiral catalysts on solid supports, such as the aforementioned POSS, to facilitate catalyst recovery and reuse, a key principle of green chemistry. nih.gov The development of continuous-flow systems for chiral catalysis using these supported catalysts is also a promising avenue for improving scalability and efficiency. acs.org

Further Computational and Experimental Studies on Supramolecular Interactions

A deeper understanding of the non-covalent interactions involving this compound is crucial for optimizing its role in chiral recognition and catalysis. Both computational and experimental studies are being employed to elucidate these complex supramolecular interactions.

Vibrational circular dichroism (VCD) and NMR spectroscopy have been used to study the conformational preferences of dimethyl tartrate in solution. acs.orgmdpi.com These studies have revealed that the molecule can exist in different hydrogen-bonded conformers, and the predominant conformation can be influenced by the solvent and derivatization. acs.orgmdpi.com For example, computational studies at the RHF/6-31G* level have shown that the extended conformer with intramolecular hydrogen bonds between the carbonyl and hydroxyl groups is of the lowest energy. mdpi.com

These fundamental insights are being applied to the design of new systems for enantioselective recognition. For example, a chiral ferrocene (B1249389) derivative has been shown to act as a colorimetric sensor for the enantioselective recognition of chiral secondary alcohols, with the binding affinity differing for the D- and L-isomers of dimethyl tartrate. rsc.org This recognition is based on hydrogen bonding interactions between the sensor and the tartrate. rsc.org

Future research will likely involve more sophisticated computational models to predict the behavior of this compound in complex chemical environments. These studies will aid in the rational design of new chiral selectors, catalysts, and materials with enhanced stereochemical control.

Development of New Biomedical and Material Science Applications